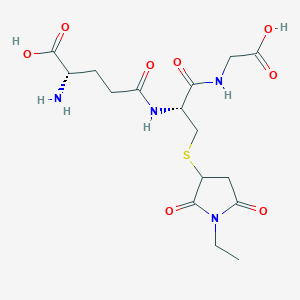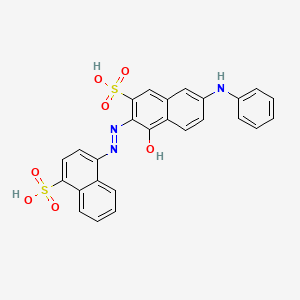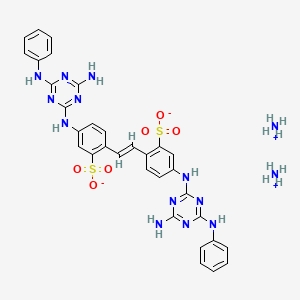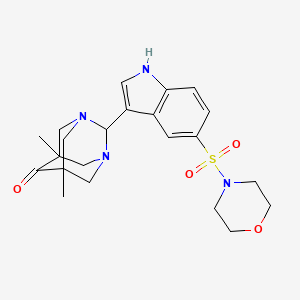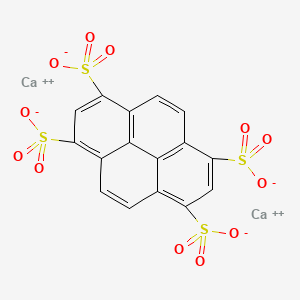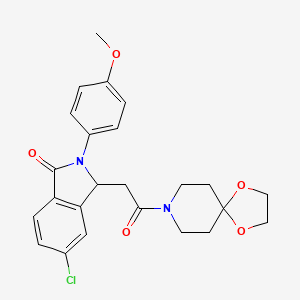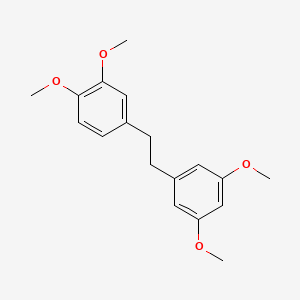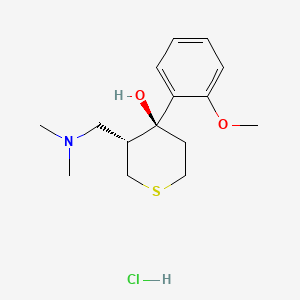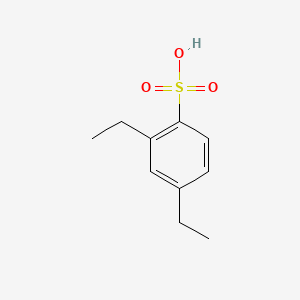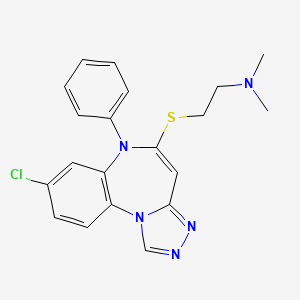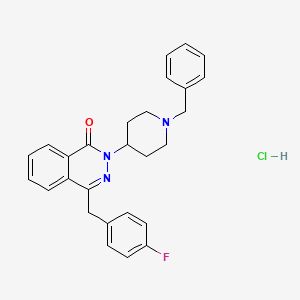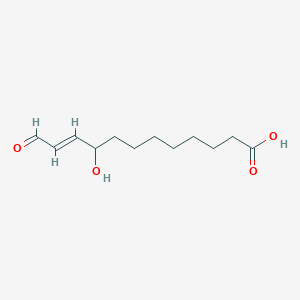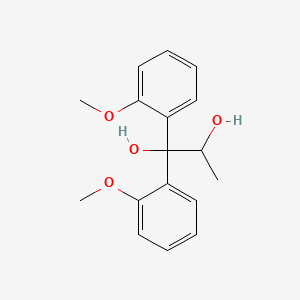
1,1-Bis(2-methoxyphenyl)-1,2-propanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Bis(2-metoxifenil)-1,2-propanodiol es un compuesto orgánico que se caracteriza por la presencia de dos grupos metoxifenilo unidos a una cadena principal de propanodiol.
Métodos De Preparación
La síntesis de 1,1-Bis(2-metoxifenil)-1,2-propanodiol típicamente implica la reacción del bromuro de 2-metoxifenilmagnesio con 1,2-epoxipropano. La reacción se lleva a cabo bajo condiciones controladas para asegurar la formación del producto deseado. Los métodos de producción industrial pueden incluir el uso de catalizadores y condiciones de reacción optimizadas para aumentar el rendimiento y la pureza.
Análisis De Reacciones Químicas
1,1-Bis(2-metoxifenil)-1,2-propanodiol experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar las cetonas o aldehídos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en alcoholes u otras formas reducidas.
Sustitución: Los grupos metoxilo pueden sustituirse por otros grupos funcionales utilizando reactivos y condiciones apropiadas.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y reactivos de sustitución como halógenos o agentes alquilantes. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
1,1-Bis(2-metoxifenil)-1,2-propanodiol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Los derivados del compuesto pueden tener actividad biológica potencial, lo que lo convierte en objeto de estudio en química medicinal.
Industria: Puede utilizarse en la producción de polímeros, resinas y otros materiales industriales.
Mecanismo De Acción
El mecanismo por el cual 1,1-Bis(2-metoxifenil)-1,2-propanodiol ejerce sus efectos implica interacciones con objetivos moleculares específicos. Los grupos metoxilo y la cadena principal de propanodiol juegan un papel crucial en estas interacciones, influyendo en la reactividad y afinidad de unión del compuesto. Las vías exactas implicadas dependen de la aplicación específica y la naturaleza de las moléculas diana.
Comparación Con Compuestos Similares
1,1-Bis(2-metoxifenil)-1,2-propanodiol se puede comparar con otros compuestos similares, tales como:
1,1-Bis(4-metoxifenil)-1,2-propanodiol: Este compuesto tiene grupos metoxilo en diferentes posiciones, lo que puede afectar sus propiedades químicas y reactividad.
1,1-Bis(2-hidroxifenil)-1,2-propanodiol: La presencia de grupos hidroxilo en lugar de grupos metoxilo puede llevar a un comportamiento químico y aplicaciones diferentes.
Propiedades
Número CAS |
122135-76-6 |
|---|---|
Fórmula molecular |
C17H20O4 |
Peso molecular |
288.34 g/mol |
Nombre IUPAC |
1,1-bis(2-methoxyphenyl)propane-1,2-diol |
InChI |
InChI=1S/C17H20O4/c1-12(18)17(19,13-8-4-6-10-15(13)20-2)14-9-5-7-11-16(14)21-3/h4-12,18-19H,1-3H3 |
Clave InChI |
ICHXPQLRGLLPPL-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C1=CC=CC=C1OC)(C2=CC=CC=C2OC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


